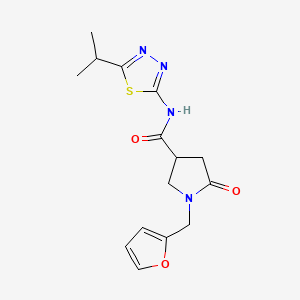![molecular formula C14H16N2O3 B6114025 N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as DHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBC belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure.
Wirkmechanismus
The mechanism of action of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the activity of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the in vivo efficacy of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also shown potential as a neuroprotective agent, and further research is needed to explore this potential application. Finally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antimicrobial and antiviral activity, and further studies are needed to investigate its potential as an antimicrobial and antiviral agent.
Synthesemethoden
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,4-dihydroxybenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a catalyst. The resulting product is N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-3-2-9(12(18)6-10)8-15-16-13(19)11-7-14(11)4-1-5-14/h2-3,6,8,11,17-18H,1,4-5,7H2,(H,16,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBSVJVBMYFRS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6113954.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-furylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6113973.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)
![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)